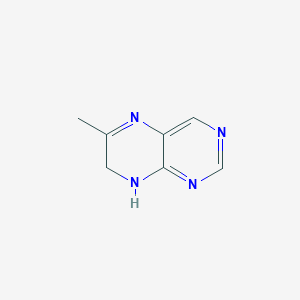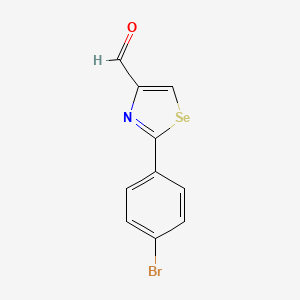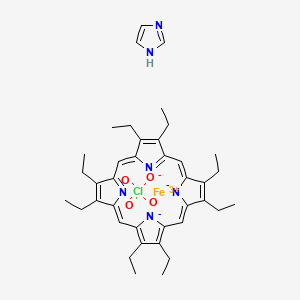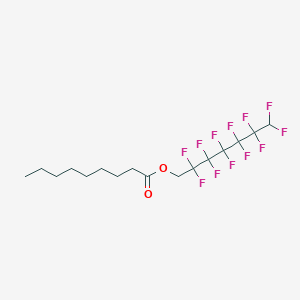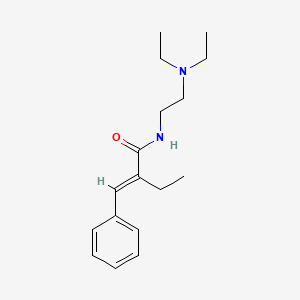![molecular formula C12H15BrO B14451543 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one CAS No. 74072-45-0](/img/structure/B14451543.png)
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a brominated butyl group attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the reaction of 4-(4-bromobutyl)benzene with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor benzene derivative is treated with bromine or a brominating agent in the presence of a solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted phenyl ethanones.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Aplicaciones Científicas De Investigación
1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenyl and ethanone groups contribute to the compound’s overall chemical properties, affecting its binding affinity and activity .
Comparación Con Compuestos Similares
2-Bromo-1-(4-ethylphenyl)ethan-1-one: Similar structure but with an ethyl group instead of a butyl group.
1-(4-Bromophenyl)ethan-1-one: Lacks the butyl group, making it less complex.
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: Contains a hydroxyl group, adding different reactivity.
Uniqueness: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is unique due to its specific brominated butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
74072-45-0 |
|---|---|
Fórmula molecular |
C12H15BrO |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
1-[4-(4-bromobutan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO/c1-9(7-8-13)11-3-5-12(6-4-11)10(2)14/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
TVXKYGLFYZOMSB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCBr)C1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



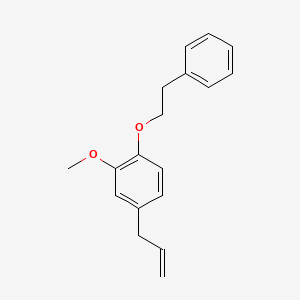
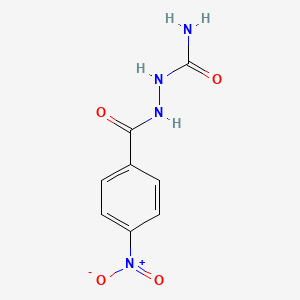
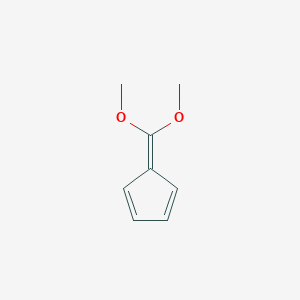
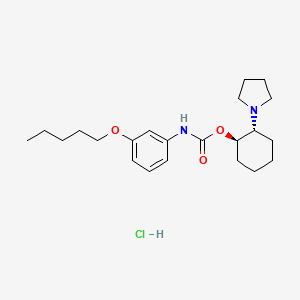
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
